![molecular formula C10H10N4O2 B14340150 (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine CAS No. 106648-35-5](/img/structure/B14340150.png)
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine is a hydrazone derivative, characterized by the presence of a hydrazine functional group attached to a glycine backbone
Preparation Methods
The synthesis of (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine typically involves the reaction of 4-cyanobenzaldehyde with glycine hydrazide under acidic or basic conditions. The reaction can be carried out in various solvents, including ethanol or methanol, and often requires refluxing to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds to (E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine include other hydrazone derivatives and Schiff bases. These compounds share similar structural features but differ in their specific functional groups and substituents. For example:
Hydrazone derivatives: Compounds like (E)-N-{[2-(4-Methoxyphenyl)hydrazinyl]methylidene}glycine have similar structures but different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
106648-35-5 |
|---|---|
Molecular Formula |
C10H10N4O2 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-[[2-(4-cyanophenyl)hydrazinyl]methylideneamino]acetic acid |
InChI |
InChI=1S/C10H10N4O2/c11-5-8-1-3-9(4-2-8)14-13-7-12-6-10(15)16/h1-4,7,14H,6H2,(H,12,13)(H,15,16) |
InChI Key |
ZCNANOGJZLFTET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)NNC=NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


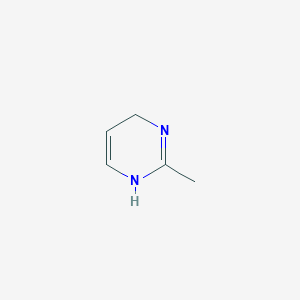
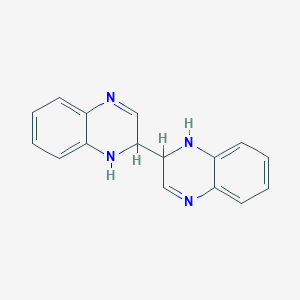
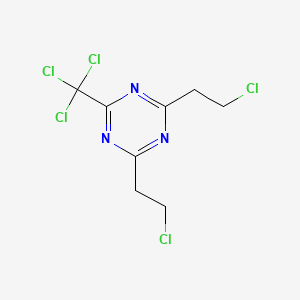

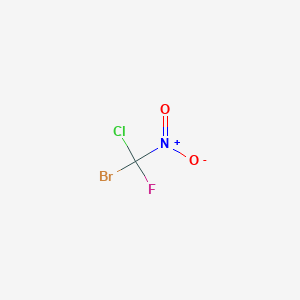
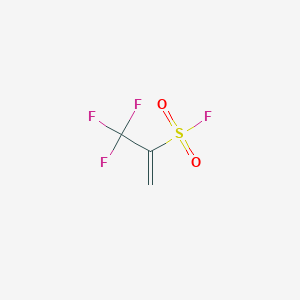
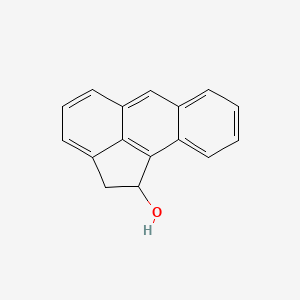
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)
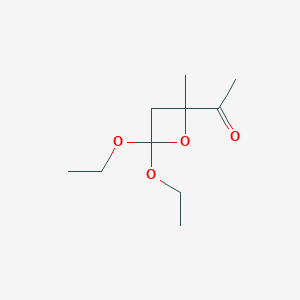

![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

